molecular formula C15H13BrClNO B5781688 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide

2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide

Cat. No. B5781688
M. Wt: 338.62 g/mol
InChI Key: KNFQZBUCMBGRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide, also known as BPN-15606, is a novel small molecule that has shown promising results in preclinical studies for the treatment of Alzheimer's disease. It is a potent inhibitor of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Mechanism Of Action

2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is a selective inhibitor of PDE4D, which is a key regulator of cAMP signaling in the brain. By inhibiting PDE4D, 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide increases cAMP levels in the brain, which has been shown to improve cognitive function and reduce Aβ pathology in preclinical models of Alzheimer's disease. 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has been shown to increase cAMP levels in the brain, which has a number of downstream effects. cAMP is a second messenger that regulates a variety of cellular processes, including gene expression, synaptic plasticity, and neuronal survival. By increasing cAMP levels, 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide may enhance these processes and promote neuronal health and function. 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide also reduces neuroinflammation and oxidative stress in the brain, which are thought to contribute to the pathogenesis of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide is that it has shown promising results in preclinical models of Alzheimer's disease, suggesting that it may have potential as a disease-modifying therapy. Another advantage is that it is a small molecule, which makes it easier to synthesize and modify than larger biomolecules such as proteins. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects on other PDE isoforms, which could limit its specificity and effectiveness.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide. One direction is to further investigate its mechanism of action and downstream effects on cellular processes in the brain. Another direction is to test its safety and efficacy in clinical trials in humans. Additionally, it may be useful to explore its potential as a therapy for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, it may be possible to modify the structure of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide to improve its specificity and effectiveness as a PDE4D inhibitor.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-chlorobenzylamine, which is then reacted with 4-bromobenzoyl chloride to yield 2-(4-bromophenyl)acetamide. The final step involves the reaction of 2-(4-bromophenyl)acetamide with 2-chloroacetyl chloride to yield 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide. The overall yield of the synthesis is around 20%.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function and reduce amyloid-beta (Aβ) pathology in transgenic mouse models of Alzheimer's disease. 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has also been shown to reduce neuroinflammation and oxidative stress in the brain. These findings suggest that 2-(4-bromophenyl)-N-(2-chlorobenzyl)acetamide has potential as a disease-modifying therapy for Alzheimer's disease.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c16-13-7-5-11(6-8-13)9-15(19)18-10-12-3-1-2-4-14(12)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFQZBUCMBGRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.